
(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GR 125487 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4 receptor). This compound is known for its ability to block the cognition-enhancing effects of 5-HT4 receptor activation. It has been widely used in scientific research to study various disorders, including memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 125487 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the fluoro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the piperidine ring: This involves the reaction of a suitable amine with a cyclic ketone.
Attachment of the sulfamate group: This is achieved through the reaction of the amine with sulfamic acid
Industrial Production Methods
Industrial production of GR 125487 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GR 125487 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions
Major Products
The major products formed from these reactions include various derivatives of GR 125487 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
GR 125487 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of 5-HT4 receptors.
Biology: Employed in studies to understand the role of 5-HT4 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating memory disorders, gastrointestinal disorders, mood disorders, and urinary tract dysfunction.
Industry: Utilized in the development of new drugs targeting the 5-HT4 receptor
Mechanism of Action
GR 125487 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cognition, gastrointestinal motility, and mood regulation. By blocking the activation of this receptor, GR 125487 can inhibit the downstream signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
SB 207266: Another selective 5-HT4 receptor antagonist with similar properties.
RS 39604: A compound with a similar mechanism of action but different chemical structure.
SDZ 205-557: Another 5-HT4 receptor antagonist used in scientific research
Uniqueness
GR 125487 is unique due to its high selectivity and potency for the 5-HT4 receptor. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes .
Properties
IUPAC Name |
[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCCAYAIDNNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144625-67-2 |
Source


|
| Record name | GR 125487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How does GR 125487 interact with 5-HT4 receptors?
A1: GR 125487 acts as a competitive antagonist at the 5-HT4 receptor. [, , , , , , , , , , , , , , ] This means it binds to the receptor, preventing the binding of agonists like serotonin and blocking the activation of downstream signaling pathways.
Q2: What are the downstream effects of blocking 5-HT4 receptors with GR 125487?
A2: The specific effects depend on the tissue and system being studied. For instance, in the brain, GR 125487 can inhibit the 5-HT4 receptor-mediated facilitation of acetylcholine release in the frontal cortex. [] In the gastrointestinal tract, it can antagonize the 5-HT4 receptor-mediated enhancement of stomach contractions. []
Q3: What is the molecular formula and weight of GR 125487?
A3: The molecular formula of GR 125487 is C21H28FN3O5S, and its molecular weight is 453.53 g/mol.
Q4: Is there information available on the material compatibility, stability, and catalytic properties of GR 125487?
A4: The provided research primarily focuses on the biological activity of GR 125487 as a pharmacological tool. Information about its material compatibility, stability outside biological contexts, and potential catalytic properties is not covered in these studies.
Q5: Have computational methods been used to study GR 125487?
A5: While these specific papers don't delve into detailed computational modeling, one study employed a two-state model to calculate the allosteric constant (J) for the 5-HT4 receptor, providing insights into the receptor's activation states. [] This highlights the potential of computational approaches for understanding GR 125487's interaction with its target.
Q6: How do structural modifications of GR 125487 affect its activity and selectivity?
A6: While specific SAR studies are not presented in this set of papers, one study did observe differences in the behavior of various 5-HT4 receptor ligands, including neutral antagonists, partial agonists, and inverse agonists. [] This suggests that structural modifications can significantly impact the compound's interaction with the 5-HT4 receptor and potentially its selectivity profile.
Q7: Is there information available on the stability and formulation of GR 125487, as well as SHE regulations and analytical methods related to its use?
A7: The provided research focuses on using GR 125487 as a pharmacological tool in controlled experimental settings. Details regarding its stability in various formulations, specific SHE regulations, and in-depth analytical techniques are not extensively covered.
Q8: What is known about the pharmacokinetics of GR 125487?
A8: While specific ADME data is limited in these papers, research does show that GR 125487 effectively antagonizes 5-HT4 receptor-mediated responses when administered systemically (i.p., i.v.) and locally (intracerebral, reverse dialysis). [, , , , , , , , , , , , , , ] This suggests the compound can reach its target and exert its pharmacological effect in vivo.
Q9: What in vitro and in vivo models have been used to study the effects of GR 125487?
A9: GR 125487's effects have been studied in various models, including:
- Isolated tissues: Rat esophagus, guinea pig hippocampus and colon, canine stomach and rectum. [, , , , , , , , , ]
- Brain slices: Guinea pig hippocampus, cortex, nucleus basalis magnocellularis. [, ]
- Synaptosomes: Guinea pig hippocampus. []
- Animal models: Rats subjected to hemorrhagic shock, 6-OHDA-lesioned rats (model of Parkinson's disease). [, ]
Q10: What do these studies reveal about the efficacy of GR 125487 in blocking 5-HT4 receptor-mediated responses?
A10: The research consistently demonstrates that GR 125487 effectively blocks 5-HT4 receptor-mediated responses across various models. [, , , , , , , , , , , , , , ] This affirms its utility as a tool to investigate the physiological and pathological roles of 5-HT4 receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
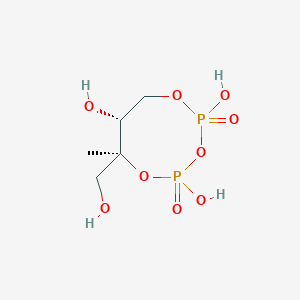
![14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one](/img/structure/B132011.png)
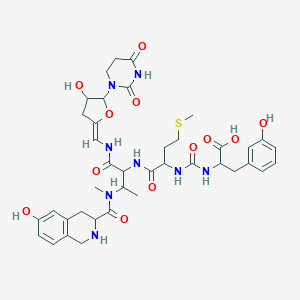

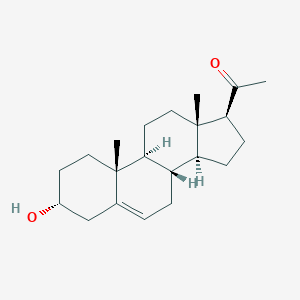

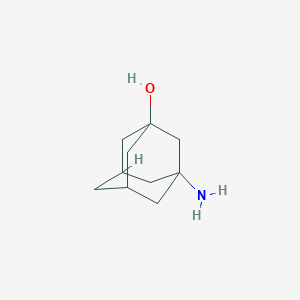
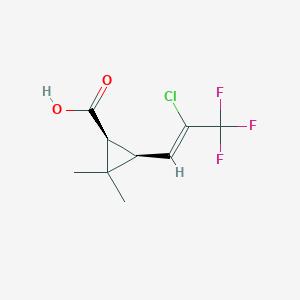
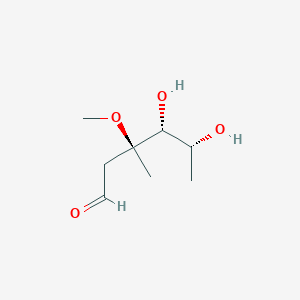

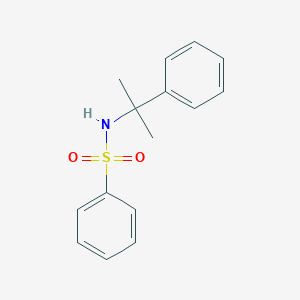


![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
